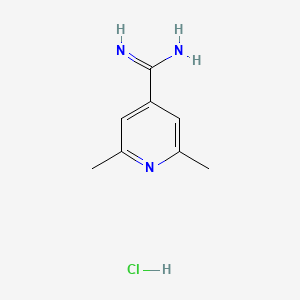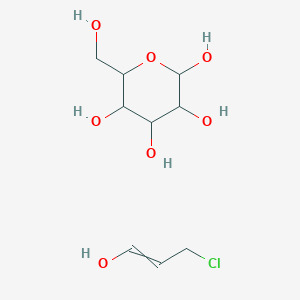![molecular formula C8H5Br2NS B13653208 4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
4,7-Dibromo-2-methylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromo-2-methylbenzo[d]thiazole is a heterocyclic organic compound that features a benzothiazole core substituted with bromine atoms at the 4 and 7 positions and a methyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. One common method is the reaction of 2-methylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .
化学反応の分析
Types of Reactions: 4,7-Dibromo-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkyl groups. These reactions are typically carried out in the presence of a base or a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with alkynes in the presence of a palladium catalyst to form conjugated polymers.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions to form various derivatives.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium, copper.
Solvents: Acetic acid, chloroform, dimethylformamide (DMF).
Major Products Formed:
- Substituted benzothiazoles.
- Conjugated polymers with unique optical and electronic properties .
科学的研究の応用
4,7-Dibromo-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
作用機序
The mechanism of action of 4,7-Dibromo-2-methylbenzo[d]thiazole varies depending on its application:
類似化合物との比較
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Similar in structure but with phenyl groups instead of bromine atoms.
2-Methylbenzothiazole: Lacks the bromine substitutions but shares the core structure.
Uniqueness: 4,7-Dibromo-2-methylbenzo[d]thiazole is unique due to its dual bromine substitutions, which enhance its reactivity and make it a versatile intermediate for further chemical modifications. Its ability to form conjugated polymers with distinct optical properties sets it apart from other benzothiazole derivatives .
特性
分子式 |
C8H5Br2NS |
|---|---|
分子量 |
307.01 g/mol |
IUPAC名 |
4,7-dibromo-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,1H3 |
InChIキー |
WWQMAQGZZNEKOD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2S1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)





![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)

